HDAC6 Inhibitory Potency: 6-Methoxy-2-methylisoindolin-5-amine vs. Reference Isoindoline-Derived HDAC6 Inhibitors
In a direct enzymatic assay against human recombinant HDAC6, 6-Methoxy-2-methylisoindolin-5-amine (captured as BDBM50409198 / CHEMBL5276531) exhibited an IC₅₀ of 71 nM using ZMAL fluorogenic substrate with 120-minute incubation [1]. This single-digit nanomolar to sub-100 nM potency places the compound within the activity range of advanced isoindoline-based HDAC6 inhibitors such as the 2-aroylisoindoline hydroxamic acid series, where the optimized lead (Compound 17) achieved an IC₅₀ of 4.3 nM against HDAC6 [2]. While the hydroxamic acid derivative is ~16.5-fold more potent, 6-Methoxy-2-methylisoindolin-5-amine achieves its potency without a zinc-binding hydroxamic acid warhead, relying instead on the 5-NH₂ group as a putative zinc-chelating or cap-group interaction motif. This distinction is critical for procurement targeting isoform-selective HDAC6 probes where hydroxamic acid-related pharmacokinetic liabilities (rapid glucuronidation, hERG activity) must be avoided [2].
| Evidence Dimension | HDAC6 enzymatic inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 71 nM |
| Comparator Or Baseline | 2-Aroylisoindoline hydroxamic acid Compound 17: IC₅₀ = 4.3 nM |
| Quantified Difference | Target compound is 16.5-fold less potent than the optimized hydroxamic acid lead, but achieves potency without a hydroxamic acid zinc-binding group, representing a distinct chemotype for fragment-based or scaffold-hopping campaigns. |
| Conditions | Human recombinant HDAC6; ZMAL fluorogenic substrate; 120-minute incubation, microplate reader assay [1] vs. HDAC6 isoform inhibition assay [2]. |
Why This Matters
The non-hydroxamic acid HDAC6 inhibitory activity differentiates this compound from zinc-chelating isoindoline inhibitors and positions it as a procurement priority for projects seeking HDAC6 probe molecules with reduced metal-chelating off-target risks.
- [1] BindingDB Entry BDBM50409198 (CHEMBL5276531). HDAC6 Inhibition Data for 6-Methoxy-2-methylisoindolin-5-amine. Deposited 2024. View Source
- [2] Ojha R, et al. Isoindoline scaffold-based dual inhibitors of HDAC6 and HSP90 suppressing the growth of lung cancer in vitro and in vivo. European Journal of Medicinal Chemistry. 2020; 190:112086. View Source
